rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3/t8-,10+/m0/s1 |
InChI Key |
CWHDRUFJAVOTOM-WCBMZHEXSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)CN |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)CN |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 1-Ethyl-1H-pyrazole-4-carbaldehyde or derivatives : Used as the pyrazole source.
- Epoxide or halohydrin precursors : For oxolane ring formation.
- Amination reagents : For introducing the methanamine group.
Representative Synthetic Route (Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Epoxide formation | Epoxidation of allylic alcohol precursor | Epoxide intermediate |
| 2 | Nucleophilic ring opening | Reaction with 1-ethyl-1H-pyrazol-4-yl nucleophile | Substituted oxolane intermediate |
| 3 | Reductive amination | Ammonia or amine + reducing agent (e.g., NaBH3CN) | Introduction of methanamine group |
| 4 | Purification | Chromatography or crystallization | This compound |
This synthetic approach is consistent with multi-step organic synthesis procedures reported in medicinal chemistry literature.
Comparative Analysis with Similar Compounds
Several analogs differ by modifications on the pyrazole ring or oxolane ring size (e.g., oxane instead of oxolane), affecting molecular weight and biological activity. For example:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|
| This compound | C10H17N3O | 195.26 | Oxolane ring |
| rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine | C11H19N3O | 209.29 | Oxane (six-membered) ring variant |
These structural variations influence synthetic routes and reaction conditions.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Synthetic Approach | Multi-step organic synthesis involving oxolane ring formation, pyrazole substitution, and amination |
| Key Reagents | Epoxides or halohydrins, 1-ethyl-1H-pyrazole derivatives, amination agents |
| Stereochemistry Control | Achieved via choice of starting materials and reaction conditions; racemic mixtures common |
| Purification Techniques | Chromatography, crystallization |
| Challenges | Minimizing racemization, optimizing yield and purity |
| Variants | Oxane ring analogs, pyrazole substituent modifications |
Chemical Reactions Analysis
Structural Analysis
The compound has the molecular formula C₁₁H₁₉N₃O and features:
-
Chiral oxolane ring (tetrahydrofuran derivative) with (2R,3S) stereochemistry
-
1-ethyl-1H-pyrazol-4-yl substituent attached to the oxolane ring
-
Methanamine group (-CH₂-NH₂) at the C3 position of the oxolane ring
Its SMILES notation is:
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CN
Oxolane Ring Reactivity
The oxolane (THF) ring is susceptible to:
-
Acidic ring-opening (e.g., with HCl or HBr)
-
Oxidation to form lactones or ketones under strong oxidizing conditions
-
Nucleophilic substitution at the C3 position (if activated)
Pyrazole Substituent Reactivity
The pyrazole moiety may participate in:
-
Electrophilic aromatic substitution at the para position (C4)
-
Metallation reactions (e.g., with organometallic reagents)
-
Coordination chemistry via its nitrogen atoms
Methanamine Group Reactivity
The primary amine (-NH₂) is reactive toward:
-
Alkylation (e.g., with alkyl halides)
-
Acetylation (e.g., with acetyl chloride)
-
Reduction (e.g., with LiAlH₄ to form imine derivatives)
Inferred Reaction Pathways
While specific reaction data is unavailable, the compound’s structure suggests potential synthetic applications:
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides | N-alkylated derivatives |
| Ring-Opening | HCl/HBr | Oxolane ring cleavage products |
| Electrophilic Substitution | Nitration agents | Pyrazole-substituted derivatives |
| Amide Formation | Acyl chlorides | Amide derivatives |
Limitations in Available Data
The PubChem entries ( ) provide structural and identifier information but lack experimental reaction data. Peer-reviewed literature or proprietary synthesis protocols would be required to confirm reactivity patterns.
Scientific Research Applications
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical differences between the target compound and its structural analogs:
Functional and Pharmacological Differences
Pyrazole Substituent Position (4 vs. 5) :
- The target compound’s ethyl group is on the pyrazole’s 4-position, whereas [(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine (CAS referenced in ) has the substituent at the 5-position. This positional isomerism may alter steric interactions in binding pockets, affecting receptor selectivity .
Heterocyclic Ring (Oxolane vs. Morpholine) :
- Replacing the oxolane ring with a morpholine ring (as in ) introduces a six-membered ring with an oxygen and nitrogen atom. Morpholine derivatives often exhibit enhanced solubility and metabolic stability compared to oxolane analogs, though conformational flexibility may differ .
Simpler Pyrazole Derivatives: Compounds like (1-methyl-1H-pyrazol-4-yl)methanamine lack the oxolane ring, reducing molecular complexity and weight.
Biological Activity
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a synthetic compound characterized by a chiral oxolane ring and a pyrazole moiety. Its molecular formula is C10H17N3O, with a molecular weight of 195.26 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its unique structural features, which may influence its biological activity.
Chemical Structure
The compound features:
- Oxolane Ring : A five-membered cyclic ether that contributes to the compound's structural rigidity.
- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, potentially acting as an inhibitor of bacterial growth.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed:
- Receptor Interaction : Potential binding to specific cellular receptors could mediate its effects on cell signaling pathways.
- Enzyme Modulation : Inhibition or activation of enzymes could alter metabolic processes within cells.
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
Table 1: Summary of Biological Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole or oxolane rings can significantly affect biological activity.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| rac-(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan | Similar oxolane structure | Methyl substitution may enhance potency |
| (R)-[2-(1-benzylpyrazolyl)oxolan]methanamine | Benzyl group instead of ethyl | Potentially different binding profiles |
Q & A
What are the optimal synthetic routes for rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine?
Basic
The synthesis typically involves three key steps: (1) pyrazole ring formation, (2) oxolane (tetrahydrofuran) ring construction, and (3) introduction of the methanamine group. Pyrazole derivatives can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling for functionalization . Oxolane rings are often formed through acid-catalyzed cyclization of diols or epoxide intermediates. The methanamine group can be introduced via reductive amination or nucleophilic substitution, with purification achieved through recrystallization (e.g., dihydrochloride salt formation for improved stability) .
How can NMR spectroscopy characterize the stereochemistry and structural integrity of this compound?
Basic
1H NMR is critical for confirming the oxolane ring structure (δ 3.5–4.5 ppm for oxolane protons) and pyrazole substituents (δ 7.5–8.5 ppm for pyrazole C-H). The ethyl group on the pyrazole appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.0–3.5 ppm). Stereochemical assignments require NOESY or COSY to correlate protons across the oxolane ring, while 13C NMR confirms quaternary carbons (e.g., pyrazole C4) . For racemic mixtures, chiral shift reagents or HPLC with a chiral stationary phase are recommended to resolve enantiomers .
What safety precautions are essential when handling this compound?
Basic
The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats, goggles).
- Avoidance of skin contact; immediate washing with water if exposed.
- Storage in airtight containers at 2–8°C to prevent degradation.
Emergency protocols should include access to eyewash stations and medical consultation for ingestion .
How do the stereochemical configurations [(2R,3S) vs. (2S,3R)] affect biological activity or physicochemical properties?
Advanced
Enantiomers may exhibit divergent binding affinities due to chiral centers influencing spatial orientation in target pockets (e.g., enzyme active sites). For example, (2R,3S) configurations could enhance hydrogen bonding with polar residues in receptors, while (2S,3R) might reduce solubility due to altered crystal packing. Computational docking (e.g., AutoDock Vina) paired with experimental circular dichroism (CD) can validate stereochemical impacts on activity .
How can researchers resolve contradictions in reported biological activities (e.g., stress modulation vs. no observed effects)?
Advanced
Contradictions may arise from assay variability (e.g., cell lines, animal models) or differences in enantiomeric purity. To reconcile findings:
- Standardize assays using WHO guidelines for in vitro stress models (e.g., cortisol secretion in adrenal cells).
- Compare enantiomer-selective activity via chiral separation .
- Perform meta-analysis of dose-response curves to identify threshold effects .
What purification techniques are most effective for isolating high-purity this compound?
Basic
Recrystallization from ethanol/water mixtures is effective for removing polar impurities. For non-polar byproducts, silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity. Dihydrochloride salt formation improves crystallinity and stability, as seen in analogous pyrazole-oxolane derivatives .
What role does the pyrazole substituent play in modulating the compound’s solubility and logP?
Advanced
The 1-ethylpyrazole group increases lipophilicity (logP ~2.1), reducing aqueous solubility but enhancing membrane permeability. Pyrazole’s nitrogen atoms can form hydrogen bonds in polar solvents (e.g., DMSO), improving solubility in organic phases. Computational tools like MarvinSketch predict logP and pKa, while experimental validation via shake-flask method quantifies partition coefficients .
How can in silico methods predict the pharmacokinetic profile of this compound?
Advanced
QSAR models (e.g., SwissADME) predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion. Molecular dynamics simulations (AMBER/GROMACS) assess binding stability to serum proteins (e.g., albumin). For blood-brain barrier penetration, the Woelwart-Baltan model estimates passive diffusion based on polar surface area (<80 Ų) .
What analytical techniques confirm the absence of diastereomeric impurities in synthesized batches?
Advanced
Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm resolves enantiomers. LC-MS/MS in MRM mode quantifies impurities <0.1%. X-ray crystallography definitively assigns stereochemistry, while differential scanning calorimetry (DSC) detects polymorphic impurities .
How does the oxolane ring conformation influence the compound’s stability under acidic conditions?
Advanced
The oxolane ring’s chair conformation minimizes steric strain, enhancing stability. Under acidic conditions (pH <3), the ring may undergo acid-catalyzed hydrolysis to form a diol. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products. Buffering agents (e.g., citrate) mitigate hydrolysis in formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
